3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Overview
Description
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C14H8N4O and a molecular weight of 248.246 g/mol It is known for its unique cyclopropane ring structure, which is substituted with a 4-methoxyphenyl group and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as triethylamine (Et3N) and a brominating agent like cyanogen bromide (BrCN) . The reaction proceeds through a series of steps including condensation, bromination, and cyclization to form the desired cyclopropane ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Hydroxyphenylcyclopropane-1,1,2,2-tetracarbonitrile.
Reduction: 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetraamine.
Substitution: 3-(4-Alkoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile.
Scientific Research Applications
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple cyano groups suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2a,4a,6a,6b-tetrahydrocyclopenta[cd]pentalene-1,1,2,2-tetracarbonitrile .
- 3-(4-Bromomethyl)phenyl)cyclopropane-1,1,2,2-tetracarbonitrile .
Uniqueness
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and potential applications. The combination of a cyclopropane ring with multiple cyano groups also contributes to its distinct chemical properties and versatility in synthetic chemistry.
Properties
IUPAC Name |
3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c1-19-11-4-2-10(3-5-11)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNQCBSXGOYEDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294850 | |
Record name | 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23767-72-8 | |
Record name | NSC98490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC98397 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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